Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 134826-35-0
VCID: VC17102538
InChI: InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
SMILES:
Molecular Formula: C19H17NO2S
Molecular Weight: 323.4 g/mol

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-

CAS No.: 134826-35-0

Cat. No.: VC17102538

Molecular Formula: C19H17NO2S

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl- - 134826-35-0

Specification

CAS No. 134826-35-0
Molecular Formula C19H17NO2S
Molecular Weight 323.4 g/mol
IUPAC Name 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone
Standard InChI InChI=1S/C19H17NO2S/c1-13-10-19(16-11-15(22-2)8-9-17(16)20-13)23-12-18(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Standard InChI Key LYHQALUOBFIRPL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Functional Group Analysis

Core Structural Features

The compound’s IUPAC name, 2-(6-methoxy-2-methylquinolin-4-yl)sulfanyl-1-phenylethanone, reflects its three primary structural components:

  • Quinoline ring system: A bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring, substituted with methoxy (-OCH3_3) and methyl (-CH3_3) groups at the 6- and 2-positions, respectively.

  • Thioether linkage: A sulfur atom connecting the quinoline moiety to the ethanone group.

  • Phenyl ketone: A benzoyl group (-COC6_6H5_5) attached to the ethanone backbone.

The canonical SMILES representation, CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)C3=CC=CC=C3, further clarifies the connectivity of these groups.

Functional Groups and Reactivity

The compound contains several functional groups that influence its chemical behavior:

  • Ketone group (C=O): Located in the ethanone segment, this group is polar and reactive, participating in nucleophilic additions and condensations.

  • Thioether (C-S-C): The sulfur bridge enhances stability compared to ethers but can undergo oxidation to sulfoxides or sulfones.

  • Quinoline nitrogen: The pyridine nitrogen in the quinoline ring enables hydrogen bonding and coordination with metal ions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H17NO2S\text{C}_{19}\text{H}_{17}\text{NO}_{2}\text{S}
Molecular Weight323.4 g/mol
CAS Number134826-35-0
XLogP3 (Partition Coefficient)1.77
Topological Polar Surface Area72.48 Ų

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of Ethanone, 2-((6-methoxy-2-methyl-4-quinolinyl)thio)-1-phenyl-, typically involves a condensation reaction between a functionalized quinoline derivative and a thiol-containing ethanone precursor. A generalized pathway includes:

  • Quinoline precursor preparation: 6-Methoxy-2-methyl-4-quinolinethiol is synthesized via cyclization of an appropriately substituted aniline derivative.

  • Thioether formation: The quinolinethiol reacts with 2-bromo-1-phenylethanone under basic conditions (e.g., potassium tert-butoxide/THF) to form the thioether bond.

Critical Parameters:

  • Reaction temperature (25–30°C optimal for thioether coupling).

  • Solvent choice (THF or DMF enhances solubility of intermediates).

  • Purification via column chromatography or recrystallization to achieve >95% purity.

Challenges in Scale-Up

  • Sulfur sensitivity: The thioether group is prone to oxidation, necessitating inert atmospheres (N2_2/Ar) during synthesis.

  • Byproduct formation: Competing reactions, such as disulfide formation, require careful stoichiometric control.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8 ppm), and methyl groups (δ 2.5–2.7 ppm).

    • 13^{13}C NMR: Peaks at δ 190–200 ppm confirm the ketone carbonyl.

  • Infrared Spectroscopy (IR):

    • Strong absorption at 1680–1700 cm1^{-1} (C=O stretch).

    • Bands at 2550–2600 cm1^{-1} (S-H stretch absent, confirming thioether formation).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 323.4 ([M]+^+) with fragmentation patterns consistent with quinoline and phenyl ketone moieties.

PropertyPrediction
GI AbsorptionHigh
BBB PermeabilityModerate
CYP450 InhibitionCYP1A2 (Yes), CYP2C19 (Yes)
Lipinski Rule Compliance0 violations

Limitations and Research Gaps

  • In vivo toxicity data: No studies on acute/chronic toxicity are available.

  • Mechanistic studies: The exact molecular targets remain unvalidated.

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